
2-Chloroaniline-15N
Overview
Description
2-Chloroaniline-15N is a nitrogen-15-labeled isotopologue of 2-chloroaniline, where the nitrogen atom in the amino group (-NH₂) is replaced with the stable isotope ¹⁵N. This compound (CAS: 36238-55-8) is primarily utilized in advanced research applications, including metabolic pathway tracing, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry studies, where isotopic labeling enables precise tracking of nitrogen-containing intermediates . Physical properties such as melting and boiling points remain underexplored in the literature, but its chemical behavior is expected to mirror non-isotopic analogs, with modifications arising solely from isotopic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloroaniline-15N can be synthesized through the halogenation of aniline-15NThe reaction typically occurs in the presence of a halogenating agent such as chlorine gas or sodium hypochlorite under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale halogenation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced techniques such as continuous flow reactors and automated control systems enhances the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Chloroaniline-15N undergoes various chemical reactions, including:
Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, nitric acid, and hydrogen peroxide under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Sodium hydroxide, potassium cyanide, and other nucleophiles under basic conditions.
Major Products:
Oxidation: 2-Chloronitrobenzene
Reduction: 2-Chloroaniline, 2-Chlorocyclohexylamine
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
2-Chloroaniline-15N is extensively used in scientific research due to its stable isotope labeling. Some of its applications include:
Mechanism of Action
The mechanism of action of 2-Chloroaniline-15N involves its interaction with molecular targets through various pathways. In biological systems, the compound can be incorporated into metabolic pathways, allowing researchers to trace nitrogen utilization and transformation. The presence of the nitrogen-15 isotope provides a unique marker that can be detected using NMR spectroscopy, enabling detailed analysis of molecular interactions and dynamics .
Comparison with Similar Compounds
Structural Isomers: 4-Chloroaniline-15N
The para-substituted isomer, 4-Chloroaniline-15N (CAS: 24176-54-3), shares identical isotopic purity (98 atom% ¹⁵N) but differs in chlorine positioning, leading to distinct physicochemical and toxicological profiles:
Conversely, 4-Chloroaniline-15N’s linear structure enhances resonance stabilization, influencing its higher melting point and stability .
Non-Isotopic Analogues: 2-Chloroaniline
Non-isotopic 2-chloroaniline (CAS: 95-51-2) serves as a foundational compound for synthesizing dyes, agrochemicals, and pharmaceuticals. Key differences include:
The isotopic variant’s utility lies in research specificity, whereas non-isotopic analogs dominate industrial-scale syntheses due to cost-effectiveness .
Derivatives: Functionalized Chloroanilines
Complex derivatives like 2-Chloro-N-(methoxymethyl)aniline (CAS: Not provided) and 5-chloro-N-[(2-ethoxyphenyl)methyl]-2-methylaniline (CAS: 421-01-2) exhibit expanded applications in pharmaceuticals and material science. These compounds feature modified solubility and reactivity due to ether or alkyl substituents, contrasting with this compound’s role as a basic building block .
Biological Activity
2-Chloroaniline-15N, a stable isotope-labeled derivative of 2-chloroaniline, has garnered attention in biological and chemical research due to its unique properties. This compound serves as a valuable tool for tracing nitrogen pathways in biological systems, and its biological activity has been studied across various domains, including toxicology, pharmacology, and environmental science.
This compound is characterized by the presence of a chlorine atom attached to the aniline structure, with the nitrogen atom labeled with the stable isotope . This labeling allows for enhanced detection and tracking in biochemical assays, particularly through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. The mechanism of action involves the incorporation of this compound into metabolic pathways, facilitating the study of nitrogen utilization and transformation in living organisms.
Chemical Reactions
The compound undergoes several significant chemical reactions:
- Oxidation : Converts to 2-chloronitrobenzene using oxidizing agents like potassium permanganate.
- Reduction : Can yield 2-chloroaniline or further reduce to form derivatives like 2-chlorocyclohexylamine.
- Substitution : The chlorine atom can be replaced by various functional groups through nucleophilic substitution reactions.
Toxicity Profile
Research indicates that this compound exhibits several toxicological effects. In studies involving animal models, exposure to this compound has resulted in:
- Hematotoxicity : Increased levels of methemoglobin were observed, indicating potential damage to erythrocytes. The lowest observed adverse effect level (LOAEL) was determined at 10 mg/kg body weight per day .
- Clinical Symptoms : Symptoms included cyanosis, tremors, and respiratory irregularities. Autopsy findings often revealed significant changes in organ weights, particularly the spleen and liver .
Case Studies
- Acute Inhalation Toxicity : A study exposed rats to varying concentrations of 2-chloroaniline aerosol. The LC50 was found to be 6.1 mg/L air, with clinical signs including inactivity and exophthalmos noted at higher doses .
- Genotoxicity Assessments : Various in vitro studies have shown mixed results regarding the genotoxic potential of this compound. While some assays reported negative results for mutagenicity in Salmonella typhimurium, positive results were noted in clastogenicity assays .
Applications in Research
The stable isotope labeling of this compound makes it particularly useful for:
- Metabolic Studies : Tracing nitrogen pathways helps elucidate metabolic processes in organisms.
- Pharmaceutical Development : It serves as a precursor in synthesizing pharmaceutical compounds.
- Environmental Monitoring : The compound's behavior in ecosystems can be studied through its interactions with humic substances, providing insights into environmental fate .
Comparative Analysis with Related Compounds
Compound | Structure | Biological Activity | Unique Features |
---|---|---|---|
2-Chloroaniline | C6H6ClN | Toxicity similar but lacks isotope tracing capability | Non-isotopically labeled |
3-Chloroaniline | C6H6ClN | Used in dye synthesis | Isomer with different properties |
4-Chloroaniline | C6H6ClN | Similar applications in pharmaceuticals | Another isomer variant |
Q & A
Basic Research Questions
Q. What are the best practices for synthesizing and characterizing 2-Chloroaniline-15N to ensure isotopic purity?
- Methodological Answer : Follow protocols for isotopic labeling outlined in journals like the Beilstein Journal of Organic Chemistry ( ). Use -NMR and -NMR to confirm isotopic incorporation, and mass spectrometry (MS) to verify molecular weight shifts due to . For purity, employ high-performance liquid chromatography (HPLC) coupled with UV-Vis detection. Report characterization data in tabular form (e.g., retention times, isotopic enrichment ratios) and include raw spectra in supplementary materials .
Q. How should researchers handle and store this compound to prevent decomposition or isotopic exchange?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) in a dry, well-ventilated environment. Monitor for degradation via periodic NMR analysis. Avoid exposure to moisture or reactive solvents, as chloroaniline derivatives are prone to hydrolysis and oxidation. Refer to safety guidelines for chlorinated anilines ( ) for compatibility testing .
Q. What analytical techniques are critical for distinguishing this compound from its unlabeled counterpart in reaction mixtures?
- Methodological Answer : Isotopic mass shifts in MS (e.g., +1 Da for ) and distinct chemical shifts in NMR are definitive. For kinetic studies, use isotope-ratio mass spectrometry (IRMS) or -enrichment assays. Cross-validate with Fourier-transform infrared spectroscopy (FTIR) to track N–H vibrations altered by isotopic substitution .
Advanced Research Questions
Q. How can isotopic dilution experiments using this compound resolve contradictions in reaction mechanism proposals?
- Methodological Answer : Design experiments where is used as a tracer in key intermediates. For example, in nucleophilic aromatic substitution, track incorporation into byproducts via LC-MS/MS. If kinetic isotope effects (KIEs) contradict hypothesized pathways (e.g., vs. effects), use computational modeling (DFT) to reconcile discrepancies between experimental and theoretical KIEs .
Q. What strategies mitigate interference from impurities when quantifying this compound in complex matrices?
- Methodological Answer : Employ isotope dilution analysis (IDA) with a -enriched internal standard. Use selective ion monitoring (SIM) in GC-MS or LC-MS to isolate -specific fragments. For low-concentration samples, pre-concentrate via solid-phase extraction (SPE) and validate results against calibration curves corrected for natural abundance .
Q. How can researchers design controlled studies to address contradictory data on the environmental stability of this compound?
- Methodological Answer : Conduct parallel abiotic and biotic degradation experiments under varying pH, temperature, and UV exposure. Use stable isotope probing (SIP) to track mineralization pathways. Compare half-lives () across conditions and apply multivariate statistical analysis (e.g., ANOVA) to identify significant degradation drivers. Replicate findings using soil microcosms and aqueous systems .
Q. What computational approaches validate the role of in modulating electronic properties of 2-Chloroaniline derivatives?
- Methodological Answer : Perform density functional theory (DFT) calculations to compare electron density maps, HOMO-LUMO gaps, and Mulliken charges between and analogs. Correlate computational results with experimental UV-Vis spectra and electrochemical data (e.g., cyclic voltammetry) to assess isotopic effects on redox behavior .
Q. Methodological Design & Data Analysis
Q. How should researchers structure a literature review to identify gaps in this compound applications?
- Methodological Answer : Use databases like SciFinder and Reaxys with keywords "-labeled chloroaniline" and filter by synthesis, spectroscopy, or mechanistic studies. Critically evaluate primary sources (e.g., Analytical Chemistry) over reviews. Tabulate methodologies (e.g., isotopic enrichment protocols, detection limits) to highlight understudied areas like photodegradation pathways .
Q. What experimental controls are essential when studying isotopic effects in this compound catalysis?
- Methodological Answer : Include unlabeled () controls in all kinetic and thermodynamic assays. Use deuterated solvents (e.g., DO) to rule out proton exchange interference. For heterogeneous catalysis, characterize catalyst surfaces pre- and post-reaction via XPS or TEM to confirm isotopic retention .
Q. How can machine learning enhance the interpretation of complex datasets from this compound studies?
- Methodological Answer : Train models on spectral libraries (e.g., NMR, MS) to automate peak assignment and quantify isotopic enrichment. Apply clustering algorithms to classify degradation products or reaction pathways. Validate predictions with leave-one-out cross-validation (LOOCV) and report uncertainty intervals .
Properties
IUPAC Name |
2-chloro(15N)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN/c7-5-3-1-2-4-6(5)8/h1-4H,8H2/i8+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCRQHGQIJBRMN-VJJZLTLGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[15NH2])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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